3'-Formyl-4'-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile
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Overview
Description
3’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile is a complex organic compound with the molecular formula C16H10F3NO2 It is characterized by the presence of a formyl group, a trifluoroethoxy group, and a biphenyl structure with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethoxy reagents.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Cyanation: The carbonitrile group can be introduced using a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3’-Carboxy-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile.
Reduction: 3’-Hydroxymethyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile: Similar structure but with different substitution patterns.
3’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3’-Formyl-4’-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-formyl-4-(2,2,2-trifluoroethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)10-22-15-6-5-13(7-14(15)9-21)12-3-1-11(8-20)2-4-12/h1-7,9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDCDSCEDRVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)OCC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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